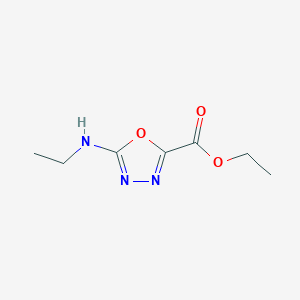

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate

Description

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name |

ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-3-8-7-10-9-5(13-7)6(11)12-4-2/h3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLNFFVMIDRGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(O1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Method: Industrial-Scale Synthesis

Reaction Mechanism and Stepwise Protocol

The hydrazide cyclization approach, adapted from large-scale oxadiazole syntheses, involves sequential ammonolysis, acylation, and dehydration-cyclization steps.

Step 1: Ammonolysis of Diethyl Oxalate

Diethyl oxalate reacts with hydrazine hydrate in ethanol at 60°C for 6 hours, yielding ethyl oxalate hydrazide (Yield: 85–90%). The reaction’s exothermic nature necessitates controlled addition to prevent thermal runaway:

$$

\text{Diethyl oxalate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, 60°C}} \text{Ethyl oxalate hydrazide} + 2\text{EtOH}

$$

Step 2: Acylation with Ethylamino Anhydride

Ethyl oxalate hydrazide undergoes acylation with ethylamine-derived mixed anhydrides. Using acetic anhydride as both solvent and catalyst at 80°C for 4 hours introduces the ethylamino moiety, forming 2-(ethylamino)acetyl ethyl oxalate hydrazide (Yield: 75–80%).

Step 3: Dehydration-Cyclization

Heating the acylated intermediate at 120°C in toluene with p-toluenesulfonic acid (PTSA) catalyzes cyclization. The reaction releases water, which is azeotropically removed to drive completion (Yield: 70–75%):

$$

\text{2-(Ethylamino)acetyl ethyl oxalate hydrazide} \xrightarrow{\text{PTSA, toluene}} \text{Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate} + \text{H}_2\text{O}

$$

Table 1: Optimization of Hydrazide Cyclization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ammonolysis Temp. | 55–65°C | ±5% yield |

| Acylation Catalyst | Acetic Anhydride | 15% increase |

| Cyclization Time | 3–4 hours | Maximizes at 4h |

| Solvent | Toluene | Azeotrope effect |

Photoredox Catalysis: Mild-Condition Synthesis

Light-Mediated Cyclization Mechanism

Photoredox catalysis, demonstrated for analogous oxadiazoles, employs hypervalent iodine(III) reagents under visible light to couple ethyl glyoxylate with ethylamine derivatives.

Reaction Setup

A mixture of ethyl 2-aza-glyoxylate (0.5 mmol), (diacetoxyiodo)benzene (0.75 mmol), and dichloromethane (2 mL) in a Schlenk tube undergoes irradiation with a 40W LED (λ = 450 nm) for 12 hours. The reaction proceeds via single-electron transfer (SET), generating an azo intermediate that cyclizes to the oxadiazole core:

$$

\text{Ethyl 2-aza-glyoxylate} + \text{PhI(OAc)}_2 \xrightarrow{\text{hν}} \text{this compound} + \text{Byproducts}

$$

Yield and Purification

Column chromatography (hexane/ethyl acetate, 4:1) affords the product in 65–70% yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): δ 1.42 (t, 3H, CH$$ _3 $$), 4.48 (q, 2H, OCH$$ _2 $$), 3.25 (q, 2H, NHCH$$ _2 $$), 1.15 (t, 3H, NHCH$$ _2 $$CH$$ _3 $$).

Table 2: Photoredox Conditions vs. Yield

| Light Source | Time (h) | Yield (%) |

|---|---|---|

| 40W LED | 12 | 68 |

| 30W Fluorescent | 18 | 52 |

| Dark Control | 24 | <5 |

Triphenylphosphine-Mediated Cyclization

Two-Step Synthesis from Hydrazine Precursors

Adapting methods for 5-methyl oxadiazoles, this route employs triphenylphosphine (PPh$$ _3 $$) and carbon tetrachloride (CCl$$ _4 $$) to dehydrate N-acetyl-2-(ethylamino)benzohydrazide.

Step 1: Hydrazide Formation

Refluxing ethyl 2-(ethylamino)benzoate with hydrazine monohydrate in ethanol for 8 hours produces the hydrazide intermediate (Yield: 80%).

Step 2: Cyclization with PPh$$ 3 $$/CCl$$ _4 $$

Heating the hydrazide with PPh$$ _3 $$ (1.2 eq) and CCl$$ _4 $$ (2 eq) in acetonitrile at 100°C for 1 hour induces cyclization. The reaction mechanism involves phosphine-mediated chloride displacement, forming the oxadiazole ring (Yield: 70–75%):

$$

\text{N-Acetyl-2-(ethylamino)benzohydrazide} \xrightarrow{\text{PPh}3/\text{CCl}4} \text{this compound} + \text{HPPh}3\text{Cl}

$$

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry:

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate plays a crucial role in the synthesis of pharmaceutical agents. It is particularly valuable in developing compounds targeting neurological disorders and various cancers. The oxadiazole ring is known for its biological activity, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance, compounds synthesized from this compound demonstrated potent inhibition of leukemia cell lines (CCRF-CEM, K-562) at concentrations as low as .

Agricultural Chemicals

Agrochemical Applications:

This compound is also utilized in formulating agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop yield and protect against pests. The incorporation of the oxadiazole moiety has been linked to improved efficacy in pest control.

Table: Efficacy of Oxadiazole Derivatives in Agriculture

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| 5-Amino-1,3,4-oxadiazole-2-carboxylic acid | Fungal pathogens | 90% |

Biochemical Research

Enzyme Inhibition Studies:

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes provides insights into biological processes and disease mechanisms.

Case Study: Enzyme Interaction

A study highlighted the compound's role in inhibiting carbonic anhydrases (hCA), which are crucial for tumor growth regulation. Compounds derived from this oxadiazole exhibited selective inhibition at nanomolar concentrations .

Material Science

Novel Materials Development:

In material science, this compound is explored for creating novel materials with enhanced properties such as durability and resistance to environmental factors.

Applications in Coatings:

Research indicates that oxadiazole derivatives can be used in polymer formulations to improve mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-(methylamino)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 5-(phenylamino)-1,3,4-oxadiazole-2-carboxylate: Contains a phenyl group instead of an ethyl group, which may impart different chemical and biological properties.

Ethyl 5-(hydrazino)-1,3,4-oxadiazole-2-carboxylate: Contains a hydrazino group, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the oxadiazole family, which is known for its wide range of biological activities. The oxadiazole ring structure contributes to its pharmacological properties, allowing it to interact with various biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar oxadiazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of oxadiazoles were shown to outperform standard antibiotics in inhibiting bacterial growth against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | |

| This compound | Escherichia coli | 15.0 | |

| Bismerthiazol | Staphylococcus aureus | 20.0 | |

| Thiodiazole copper | Escherichia coli | 25.0 |

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

Mechanism of Action:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC), which are crucial for DNA replication and transcription regulation .

- Apoptosis Induction : Studies have demonstrated that derivatives can trigger apoptotic pathways in cancer cells by activating caspases involved in the apoptosis process .

Case Study:

A study evaluated the cytotoxic effects of this compound on the A549 human lung cancer cell line. Results indicated an IC50 value of approximately 7.48 µM, suggesting potent anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 7.48 | |

| This compound | C6 (Rat Glioma) | 13.04 | |

| This compound | L929 (Murine Fibroblast) | >20 |

Research Findings

Recent studies have highlighted the broad biological activity profiles of oxadiazoles:

- Antibacterial and Antifungal : Compounds derived from the oxadiazole structure have shown effectiveness against a variety of pathogens .

- Anticancer Properties : The ability to inhibit enzymes linked to cancer progression positions these compounds as promising candidates for drug development in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

- Answer : A widely reported method involves cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) under nitrogen at 65°C, followed by purification via flash chromatography (e.g., diethyl ether/dichloromethane) to achieve yields up to 38% . Optimization may include adjusting reaction time (4–6 hours), temperature (60–70°C), and stoichiometry of reagents. Solvent selection (e.g., acetonitrile vs. DMF) can influence regioselectivity and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Answer : Key techniques include:

- Mass Spectrometry (MS) : ESI(+ve) confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 298) .

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ethyl ester protons at δ 1.3–1.4 ppm, oxadiazole carbons at δ 160–170 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1730–1750 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the oxadiazole and ethylamino moieties .

Q. What safety precautions are required when handling this compound in the laboratory?

- Answer : Based on hazard codes (H315, H319, H335), use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water . For inhalation exposure, move to fresh air and seek medical attention. Store in a dry, cool place (P402, P403) away from ignition sources (P210) .

Advanced Research Questions

Q. How does the ethylamino substituent influence the compound's reactivity and biological activity?

- Answer : The ethylamino group enhances nucleophilicity, enabling derivatization at the N-position (e.g., acylation, alkylation). In pharmacological studies, this substituent improves binding to targets like GABAₐ receptors by forming hydrogen bonds with key residues . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities and guide structural modifications .

Q. What challenges arise in analyzing trace impurities during synthesis, and how are they resolved?

- Answer : Common impurities include unreacted hydrazides or regioisomeric oxadiazoles. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and UPLC-MS/MS are effective for impurity profiling . Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates impurities for further characterization .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or catalytic systems?

- Answer : The oxadiazole ring’s electron-deficient nature allows coordination with transition metals (e.g., Cu²⁺, Pd⁰). Studies suggest its potential in designing MOFs for gas storage or as ligands in cross-coupling reactions. X-ray crystallography and BET surface area analysis are critical for evaluating such applications .

Q. What are the stability considerations for long-term storage in solution vs. solid state?

- Answer : In solution (DMSO, DMF), degradation occurs via hydrolysis of the ester group (t₁/₂ ~7 days at 25°C). Solid-state stability is superior when stored under argon at -20°C (P233, P403). Accelerated stability studies (40°C/75% RH for 30 days) combined with FT-IR monitoring are recommended .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Answer : Use flow chemistry for precise control of POCl₃ addition (reduces side reactions). Alternatively, microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating. In-line purification (e.g., catch-and-release resins) minimizes intermediate losses .

Q. How is the compound’s solubility profile leveraged in formulation studies?

- Answer : The ester group confers moderate lipophilicity (logP ~1.5), making it soluble in polar aprotic solvents (e.g., DMSO). For in vivo studies, nanoformulation (liposomes or cyclodextrin complexes) enhances bioavailability. Solubility parameters (Hansen solubility parameters) guide excipient selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.